molecular formula C13H21NO B1601821 N,N-Diisopropyl-3-methoxyaniline CAS No. 7000-87-5

N,N-Diisopropyl-3-methoxyaniline

Cat. No.: B1601821
CAS No.: 7000-87-5
M. Wt: 207.31 g/mol
InChI Key: INFATYDKHXGDIB-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-3-methoxyaniline is an organic compound with the molecular formula C13H21NO. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two isopropyl groups, and a methoxy group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diisopropyl-3-methoxyaniline can be synthesized through several methods. One common method involves the alkylation of 3-methoxyaniline with isopropyl halides in the presence of a base. The reaction typically proceeds as follows:

    Starting Material: 3-methoxyaniline

    Reagents: Isopropyl halides (e.g., isopropyl bromide), base (e.g., potassium carbonate)

    Conditions: The reaction is carried out in an organic solvent such as acetone or ethanol, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropyl-3-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it back to the parent aniline derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

N,N-Diisopropyl-3-methoxyaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The methoxy group and the isopropyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisopropylaniline: Lacks the methoxy group, which affects its reactivity and applications.

    3-Methoxyaniline: Lacks the isopropyl groups, leading to different chemical and biological properties.

    N,N-Dimethylaniline: Has methyl groups instead of isopropyl groups, resulting in different steric and electronic effects.

Uniqueness

N,N-Diisopropyl-3-methoxyaniline is unique due to the presence of both isopropyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups influence its reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-methoxy-N,N-di(propan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-10(2)14(11(3)4)12-7-6-8-13(9-12)15-5/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFATYDKHXGDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC(=CC=C1)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565103
Record name 3-Methoxy-N,N-di(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7000-87-5
Record name 3-Methoxy-N,N-di(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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